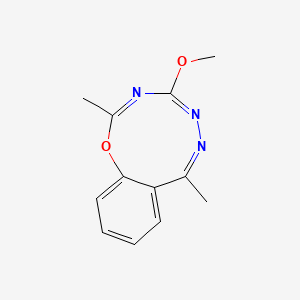
Propanal, 3,3,3-trifluoro-2-methyl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- is an organic compound with the molecular formula C4H5F3O It is a trifluoromethylated aldehyde, which means it contains a trifluoromethyl group (-CF3) attached to the carbonyl carbon of an aldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoro-2-methylpropanal with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3,3,3-Trifluoro-2-methylpropanoic acid.
Reduction: 3,3,3-Trifluoro-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanal, 3,3,3-trifluoro-2,2-dimethyl-: Similar structure but with an additional methyl group.
Propanal, 2,2-dichloro-3,3,3-trifluoro-: Contains dichloro groups instead of a single trifluoromethyl group.
Uniqueness
Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
189638-88-8 |
|---|---|
Formule moléculaire |
C4H5F3O |
Poids moléculaire |
126.08 g/mol |
Nom IUPAC |
(2S)-3,3,3-trifluoro-2-methylpropanal |
InChI |
InChI=1S/C4H5F3O/c1-3(2-8)4(5,6)7/h2-3H,1H3/t3-/m0/s1 |
Clé InChI |
QLHMHPBDSYKXRI-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](C=O)C(F)(F)F |
SMILES canonique |
CC(C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)





![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)


